(1S)-1-(4-hydroimidazo[1,2-a]pyridin-7-yl)ethylamine
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Overview
Description
(1S)-1-(4-Hydroimidazo[1,2-a]pyridin-7-yl)ethylamine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core. This structure is significant in medicinal chemistry due to its potential biological activities. The compound is characterized by the presence of an ethylamine group attached to the imidazo[1,2-a]pyridine ring system, which can influence its reactivity and interaction with biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyridines, including (1S)-1-(4-hydroimidazo[1,2-a]pyridin-7-yl)ethylamine, often involves cyclocondensation reactions. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, which allows for the formation of disubstituted imidazoles under mild conditions . Another approach involves oxidative cyclization, where starting materials undergo oxidation to form the imidazo[1,2-a]pyridine core .
Industrial Production Methods
Industrial production of imidazo[1,2-a]pyridines typically employs scalable synthetic routes such as multicomponent reactions and cycloaddition reactions. These methods are favored for their efficiency and ability to produce large quantities of the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(4-Hydroimidazo[1,2-a]pyridin-7-yl)ethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the imidazo[1,2-a]pyridine core.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts for oxidation and reduction, and halogenating agents for substitution reactions. Conditions such as temperature, solvent, and reaction time are optimized based on the desired product .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazo[1,2-a]pyridine ring .
Scientific Research Applications
(1S)-1-(4-Hydroimidazo[1,2-a]pyridin-7-yl)ethylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in various diseases.
Industry: The compound is used in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of (1S)-1-(4-hydroimidazo[1,2-a]pyridin-7-yl)ethylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidine: Another heterocyclic compound with similar structural features and applications.
Imidazo[1,5-a]pyridine: Shares the imidazo core but differs in the position of the nitrogen atoms.
3H-Imidazo[4,5-b]pyridine: A related compound with a different substitution pattern.
Uniqueness
(1S)-1-(4-Hydroimidazo[1,2-a]pyridin-7-yl)ethylamine is unique due to its specific substitution pattern and the presence of the ethylamine group, which can influence its reactivity and biological activity. This makes it a valuable compound for various research applications and potential therapeutic uses .
Properties
Molecular Formula |
C9H11N3 |
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Molecular Weight |
161.20 g/mol |
IUPAC Name |
(1S)-1-imidazo[1,2-a]pyridin-7-ylethanamine |
InChI |
InChI=1S/C9H11N3/c1-7(10)8-2-4-12-5-3-11-9(12)6-8/h2-7H,10H2,1H3/t7-/m0/s1 |
InChI Key |
HETZXXVYMNMXOD-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](C1=CC2=NC=CN2C=C1)N |
Canonical SMILES |
CC(C1=CC2=NC=CN2C=C1)N |
Origin of Product |
United States |
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